

An In-Depth Technical Guide to Perfluoropentyl Iodide (1-Iodoperfluoropentane)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Perfluoropentyl iodide*

Cat. No.: *B042553*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropentyl iodide, systematically known as 1-iodoperfluoropentane, is a dense, fluorinated organic compound of significant interest in the scientific community. Its unique physicochemical properties, primarily driven by the presence of a perfluorinated alkyl chain and a reactive iodine atom, make it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of the core characteristics of perfluoropentyl iodide, with a particular focus on its molecular weight and density, to support its application in research and development, including the synthesis of novel therapeutic agents and advanced materials. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and provide field-proven insights for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to its effective application and the reproducibility of experimental results. Perfluoropentyl iodide is identified by the Chemical Abstracts Service (CAS) with the number 638-79-9.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its molecular formula is $C_5F_{11}I$, indicating a five-carbon chain where all hydrogen atoms have been substituted by fluorine, with a terminal iodine atom.

Synonyms: Perfluoro-1-iodopentane, 1-Iodo-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane, Undecafluoropentyl iodide[1][5]

Caption: Molecular Structure of 1-Iodoperfluoropentane.

Physicochemical Properties: A Quantitative Overview

The distinct behavior of perfluoropentyl iodide in chemical reactions and its physical state are dictated by its fundamental physicochemical properties. The high degree of fluorination and the presence of a heavy iodine atom significantly influence its molecular weight and density.

The molecular weight of perfluoropentyl iodide is a critical parameter for stoichiometric calculations in chemical synthesis. Based on its molecular formula, the calculated molecular weight is 395.94 g/mol .[1][4] This value is essential for accurately measuring molar quantities and ensuring precise reaction conditions.

The density of a substance is a measure of its mass per unit volume and provides insight into its physical nature. Perfluoropentyl iodide is a dense liquid, with a reported density of approximately 2.06 g/cm³.[1][2][3] This high density is a direct consequence of the heavy iodine atom and the closely packed, electron-rich fluorine atoms, which contribute significantly to the overall mass of the molecule without a proportional increase in volume.

Property	Value	Source(s)
Molecular Weight	395.94 g/mol	[1][2][4]
Density	~2.06 g/cm ³	[1][2][3]
Boiling Point	94.4 °C	[1][2]
Melting Point	-50 °C	[1][2]

Table 1: Key Physicochemical Properties of 1-Iodoperfluoropentane.

Applications in Research and Drug Development

The unique chemical structure of perfluoropentyl iodide makes it a versatile reagent in organic synthesis. The carbon-iodine bond is relatively weak and susceptible to cleavage, allowing for the introduction of the perfluoropentyl moiety into a wide range of organic molecules through various coupling reactions. This process is of particular interest in the pharmaceutical industry, where the incorporation of fluorinated alkyl chains can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

The perfluoropentyl group imparts a unique combination of hydrophobicity and lipophilicity, which can be leveraged to modify the surface properties of materials, leading to applications in the development of specialized coatings and polymers.

Conceptual Experimental Workflow: Purity and Identity Verification

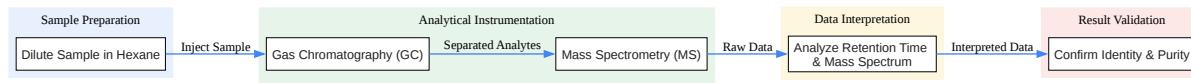
To ensure the reliability of experimental outcomes, it is imperative to verify the purity and identity of starting materials. The following conceptual workflow outlines a self-validating protocol for the quality control of a perfluoropentyl iodide sample.

Step 1: Sample Preparation

- A dilute solution of the perfluoropentyl iodide sample is prepared in a suitable volatile solvent (e.g., hexane).

Step 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- The prepared sample is injected into a gas chromatograph to separate the components based on their volatility and interaction with the stationary phase.
- The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.


Step 3: Data Analysis

- The retention time from the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions.

- The mass spectrum will show a molecular ion peak corresponding to the molecular weight of perfluoropentyl iodide (395.94 m/z) and a characteristic fragmentation pattern that serves as a molecular fingerprint.

Step 4: Purity Assessment

- The purity of the sample is determined by the relative area of the main peak in the gas chromatogram.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the quality control of perfluoropentyl iodide.

Safety and Handling

Perfluoropentyl iodide is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.^[1] It is essential to handle this chemical in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Perfluoropentyl iodide is a key fluorinated building block with well-defined physicochemical properties. Its significant molecular weight and high density are direct results of its molecular composition. A thorough understanding of these core characteristics is crucial for its effective and safe use in research and development. This guide has provided a detailed overview of perfluoropentyl iodide, offering valuable insights for scientists and professionals engaged in chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 638-79-9 Cas No. | Perfluoropentyl iodide | Apollo [store.apolloscientific.co.uk]
- 2. CAS 638-79-9 | 1100-J-51 | MDL MFCD08461629 | 1-Iodoperfluoropentane | SynQuest Laboratories [synquestlabs.com]
- 3. Perfluoropentyl iodide [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Perfluoropentyl Iodide (1-Iodoperfluoropentane)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042553#perfluoropentyliodide-molecular-weight-and-density\]](https://www.benchchem.com/product/b042553#perfluoropentyliodide-molecular-weight-and-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com